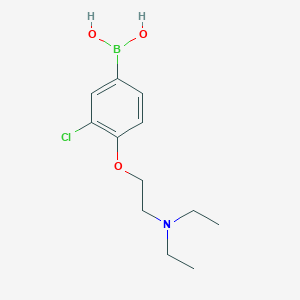

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid

Übersicht

Beschreibung

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a diethylaminoethoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(2-(diethylamino)ethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various organoboron compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boronic acid derivatives. The process is optimized for high yield and purity, ensuring the compound meets the required standards for further applications in research and industry .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions :

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

- Mechanism :

- Oxidative Addition : The aryl halide reacts with a palladium catalyst to form a palladium-aryl complex.

- Transmetalation : The boronic acid transfers its aryl group to the palladium center.

- Reductive Elimination : The coupled product is released, regenerating the active catalyst.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its ability to selectively inhibit certain enzymes makes it valuable in drug design.

- Case Study : Research has shown that derivatives of boronic acids can serve as enzyme inhibitors, particularly in targeting proteases involved in cancer progression and other diseases. For instance, compounds similar to this compound have been evaluated for their efficacy against specific cancer cell lines .

Materials Science

In materials science, this compound contributes to the development of functional materials such as liquid crystals and polymers.

- Application Example : Boronic acids are integral in synthesizing polymers with specific electronic properties, which are essential for developing advanced materials used in electronics and photonics.

Wirkmechanismus

The mechanism of action of (3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile and participating in the transmetalation step.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.

4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in the synthesis of various organic compounds.

Uniqueness

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is unique due to its specific substituents, which enhance its reactivity and versatility in chemical reactions. The presence of the chloro and diethylaminoethoxy groups allows for additional functionalization and modification, making it a valuable reagent in complex organic synthesis .

Biologische Aktivität

(3-Chloro-4-(2-(diethylamino)ethoxy)phenyl)boronic acid is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential applications in research and medicine.

Chemical Structure and Properties

The compound is characterized by a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a diethylaminoethoxy group. This unique structure enables its participation in various biochemical reactions.

Target Interactions

The primary mode of action for this compound involves its interaction with palladium (II) complexes in the Suzuki–Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in organic synthesis.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties, particularly against serine proteases. It forms reversible covalent bonds with the active site serine residue, effectively inhibiting enzymatic activity. Such interactions make it a valuable tool for studying protease functions and developing protease inhibitors.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. It can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity.

Cellular Effects

Research indicates that this compound influences various cellular processes by modulating key signaling pathways. For instance, it has been shown to inhibit kinase activity, leading to altered phosphorylation states of downstream signaling proteins. This modulation can significantly affect cell proliferation and survival.

Dosage Effects

In animal models, dosage plays a critical role in the compound's efficacy and toxicity. At low doses, it effectively inhibits target enzymes without causing significant adverse effects. However, higher doses may lead to toxicity, highlighting the importance of dosage optimization in therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of phenylboronic acids similar to this compound:

- Antiviral Activity : A study investigated phenylboronic acid derivatives for their antiviral properties against various viruses. The results indicated that certain derivatives exhibited potent antiviral activity with low cytotoxicity, suggesting their potential as therapeutic agents against viral infections .

- Inhibition of Carbapenemases : Another research focused on the inhibitory effects of phenylboronic acids against class A carbapenemases like KPC-2 and GES-5. The study demonstrated that these compounds could protect β-lactam antibiotics from hydrolysis by β-lactamases, highlighting their role in combating antibiotic resistance .

- Crystallographic Studies : Crystallographic fragment screening has been employed to understand the binding interactions of boronic acids with target enzymes at a molecular level. These studies provide insights into how structural modifications can enhance biological activity .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

[3-chloro-4-[2-(diethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BClNO3/c1-3-15(4-2)7-8-18-12-6-5-10(13(16)17)9-11(12)14/h5-6,9,16-17H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLFXJGIPIUSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN(CC)CC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.